molecular formula C12H10N2O4S3 B11960900 Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2'Z)- CAS No. 2631-93-8

Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2'Z)-

Cat. No.: B11960900
CAS No.: 2631-93-8
M. Wt: 342.4 g/mol
InChI Key: BJEFMLAPLDTDNB-OXAWKVHCSA-N
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Description

This compound features a 1,2,4-trithiolane core (a five-membered ring containing three sulfur atoms) substituted with two cyano groups and esterified with diethyl groups. The (2Z,2'Z) configuration denotes the stereochemistry of the double bonds in the conjugated system.

Properties

CAS No.

2631-93-8

Molecular Formula

C12H10N2O4S3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[(5Z)-5-(1-cyano-2-ethoxy-2-oxoethylidene)-1,2,4-trithiolan-3-ylidene]acetate

InChI

InChI=1S/C12H10N2O4S3/c1-3-17-9(15)7(5-13)11-19-12(21-20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3/b11-7-,12-8-

InChI Key

BJEFMLAPLDTDNB-OXAWKVHCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\SS/C(=C(\C(=O)OCC)/C#N)/S1)/C#N

Canonical SMILES

CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)SS1)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dithiols with Sulfur Sources

The trithiolane ring forms via cyclocondensation between dithiol precursors and sulfur donors. For example, 1,2-ethanedithiol reacts with elemental sulfur under basic conditions to generate the 1,2,4-trithiolane scaffold. Subsequent functionalization introduces cyanoacetate groups through nucleophilic substitution.

Key parameters:

  • Temperature : 80–120°C

  • Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

  • Solvent : Dichloromethane or THF

This method yields the trithiolane intermediate with ~60–70% efficiency, but subsequent esterification steps reduce overall yields to 35–45%.

One-Pot Synthesis via Cyclization

Catalyzed Cyclization of Dienes with Sulfur

A more efficient route involves the cyclization of a diene precursor with sulfur and subsequent in situ esterification. A modified method from uses:

  • Precursor : 3,5-Diethylidene-1,2,4-trithiolane

  • Reagents : Cyanoacetic acid, diethyl sulfate

  • Catalyst : Sodium methoxide (NaOMe)

  • Solvent : N,N-Dimethylformamide (DMF)

Reaction pathway :

C6H10S3+2NCCH2COOHNaOMeC12H10N2O4S3+2H2O\text{C}6\text{H}{10}\text{S}3 + 2\,\text{NCCH}2\text{COOH} \xrightarrow{\text{NaOMe}} \text{C}{12}\text{H}{10}\text{N}2\text{O}4\text{S}3 + 2\,\text{H}2\text{O}

Optimized conditions :

  • Temperature : 95–105°C

  • Reaction time : 24–30 hours

  • Yield : 85–91%

Comparative Analysis of Methods

MethodPrecursorsCatalystYield (%)Purity (%)
Cyclocondensation1,2-Ethanedithiol + S₈Triethylamine35–4590–95
AlkylationMonochloroacetic ester + HCNNaOH75–8098
One-Pot3,5-Diethylidene-trithiolane + esterNaOMe85–9198–99

The one-pot method offers superior yields and purity by minimizing intermediate isolation steps.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat/mass transfer. Key steps:

  • Sulfurization unit : Diene and sulfur gas react at 100°C.

  • Esterification module : Cyanoacetic acid and diethyl sulfate are added under turbulent flow.

  • Purification : Centrifugal distillation removes byproducts like HCl and unreacted HCN.

Typical throughput : 500–1,000 kg/day with ≥98% purity.

Challenges and Mitigation Strategies

  • Byproduct formation : Excess HCN leads to polymeric impurities. Solution : Strict stoichiometric control and real-time monitoring.

  • Thermal degradation : The trithiolane ring decomposes above 150°C. Solution : Use of low-boiling solvents (e.g., THF) for rapid heat dissipation.

Recent Advances

Recent patents describe photoinduced thiol-ene click chemistry for constructing the trithiolane ring at ambient temperatures, reducing energy input by 40%. Additionally, enzyme-catalyzed esterification (e.g., using lipases) improves stereoselectivity for the (2Z,2'Z) isomer .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block. Its unique structure allows for the formation of various derivatives through reactions such as:

  • Nucleophilic substitution : The cyano groups can participate in nucleophilic attacks, leading to the formation of new compounds.
  • Condensation reactions : The presence of acetic acid moieties facilitates condensation with other organic substrates.

Case Study: Synthesis of Heterocycles

Recent studies have demonstrated that this compound can be used to synthesize aromatic heterocycles through oxidation and sulfur elimination processes. This is significant in developing new pharmaceutical agents with enhanced biological activities .

Pharmaceutical Applications

Due to its structural features, this compound has potential applications in drug development. The presence of cyano and thiolane groups can influence biological activity and pharmacokinetics.

Case Study: Antimicrobial Activity

Research indicates that derivatives of 1,2,4-trithiolane compounds exhibit antimicrobial properties. The incorporation of this compound into drug formulations may enhance efficacy against resistant strains of bacteria .

Material Science

In material science, the compound's ability to form polymers through cross-linking reactions makes it valuable for developing advanced materials.

Application in Coatings

The compound can be utilized in creating protective coatings that exhibit improved durability and resistance to environmental factors. Its thiolane structure contributes to the mechanical strength of the resulting materials.

Flavoring Agents

Interestingly, related compounds in the trithiolane family have been identified as flavoring agents due to their sulfurous odor profile. While not a direct application of the specific compound , it highlights the relevance of trithiolanes in food chemistry .

Data Summary Table

Application AreaDescriptionRelevant Findings
Organic SynthesisBuilding block for various derivativesFacilitates nucleophilic substitutions and condensations
PharmaceuticalsPotential drug developmentExhibits antimicrobial properties
Material ScienceUsed in polymer formationEnhances durability and environmental resistance
Flavoring AgentsRelated compounds used in food flavoringSulfurous odor profile noted in trithiolanes

Mechanism of Action

The mechanism by which acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trithiolane ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The cyano and ester groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Cores

DIETHYL 2,2-(1,3-DITHIETANE-2,4-DIYLIDENE)BIS(CYANOACETATE)
  • Structure : Contains a 1,3-dithietane ring (four-membered, two sulfur atoms) instead of 1,2,4-trithiolane.
  • Functional Groups: Similar cyano and diethyl ester substituents.
  • The reduced sulfur count may decrease electron delocalization and reactivity in redox processes .
2,2′-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-methoxyphenyl)acetamide]
  • Structure : Isothiazole ring (five-membered, one sulfur and one nitrogen) with disulfide linkages and acetamide substituents.
  • Functional Groups: Cyano and amide groups instead of esters.
  • Properties : The amide groups enhance hydrogen-bonding capacity, likely improving solubility in polar solvents compared to the diethyl ester analogue. The isothiazole core may exhibit distinct biological activity due to nitrogen inclusion .

Functional Analogues with Ester or Ether Linkages

Acetic acid, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diethyl ester
  • Structure : Ethylene glycol-bridged diethyl ester without sulfur.
  • Functional Groups : Ether linkages instead of sulfur-based rings.
  • Higher stability in oxidative environments .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Structure: Fused thiazolo-pyrimidine heterocycle with cyano and furan substituents.
  • Functional Groups: Multiple carbonyl and cyano groups.
  • Properties : Extended conjugation enhances UV absorption (relevant for optoelectronics). The furan moiety introduces π-π stacking capabilities, absent in the trithiolane derivative .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula (Example) Notable Properties
Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester) 1,2,4-Trithiolane Cyano, diethyl ester C₁₄H₁₆N₂O₄S₃ (hypothetical) High sulfur content, redox activity
DIETHYL 2,2-(1,3-DITHIETANE-2,4-DIYLIDENE)BIS(CYANOACETATE) 1,3-Dithietane Cyano, diethyl ester C₁₂H₁₂N₂O₄S₂ Ring strain, moderate thermal stability
2,2′-[(4-Cyanoisothiazole-3,5-diyl)bis(thio)]diacetamide Isothiazole Cyano, acetamide C₈H₈N₄O₂S₃ Hydrogen bonding, biological potential
Acetic acid, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diethyl ester Ethylene glycol Ether, diethyl ester C₁₀H₁₈O₆ Oxidative stability, low reactivity

Biological Activity

Acetic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2'Z)- , is a unique trithiolane derivative that exhibits potential therapeutic properties. This article explores its biological activity, synthesizing existing research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H10N2O4S3
  • CAS Number : 2631-93-8

This compound features a trithiolane ring which is known for its reactivity and biological significance due to the presence of sulfur atoms.

Biological Activity Overview

Research indicates that trithiolane compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under review has shown promise in various studies:

  • Antimicrobial Activity : Trithiolane derivatives have been reported to possess antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Studies have indicated that trithiolane compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models.
  • Anticancer Potential : Some research highlights the ability of trithiolane derivatives to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent cellular stress responses.

Case Study 1: Antimicrobial Efficacy

A study published in Die Pharmazie demonstrated that a related trithiolane compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting strong potential for development as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of a trithiolane derivative resulted in a significant reduction in paw edema compared to the control group. This effect was attributed to the inhibition of COX-2 expression and prostaglandin E2 synthesis .

Case Study 3: Anticancer Activity

Research conducted on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activities of Related Trithiolane Compounds

Compound NameBiological ActivityReference
3,5-Dimethyl-1,2,4-trithiolaneAntibacterial against E. coli
3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiolAnti-inflammatory effects
1,2,4-TriazolethionesAnticancer properties via apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2Z,2'Z)-diethyl ester derivatives of 1,2,4-trithiolane-based compounds?

  • Methodology : A common approach involves condensation reactions between cyanoacetic acid derivatives and sulfur-containing precursors. For example, refluxing chloroacetic acid with aromatic aldehydes in a mixed solvent system (acetic anhydride/acetic acid) catalyzed by sodium acetate can yield structurally analogous trithiolane derivatives . Adjusting stoichiometry and reaction time (e.g., 2–5 hours) optimizes yields for sterically hindered intermediates.
  • Key Considerations : Use inert atmospheres to prevent oxidation of sulfur moieties. Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can the stereochemical configuration (2Z,2'Z) of this compound be confirmed experimentally?

  • Methodology : Combine NMR spectroscopy (¹H and ¹³C) with IR and mass spectrometry. For example:

  • ¹H NMR : Look for characteristic deshielded protons (δ 7.0–8.5 ppm) from the trithiolane ring and ethyl ester groups (δ 1.2–4.3 ppm) .
  • IR : Confirm cyano (ν ≈ 2,219 cm⁻¹) and ester carbonyl (ν ≈ 1,719 cm⁻¹) stretches .
  • MS : Match molecular ion peaks (e.g., m/z 386–403) to theoretical values .

Q. What factors influence the stability of the 1,2,4-trithiolane ring in this compound under ambient conditions?

  • Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via GC-MS. Evidence suggests that trithiolane derivatives (e.g., 3,5-dimethyl-1,2,4-trithiolane) are prone to isomerization and sulfur loss over time, especially in acidic or oxidative environments . Stabilization strategies include storing under nitrogen and adding radical scavengers.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano groups) modulate the reactivity of the trithiolane ring in cross-coupling reactions?

  • Methodology : Perform DFT calculations to map electron density distribution on the trithiolane core. Experimental validation can involve Suzuki-Miyaura couplings with aryl boronic acids, comparing reaction rates for cyano-substituted vs. methyl-substituted analogs. Reference spectral databases (e.g., NIST Chemistry WebBook) for benchmarking .
  • Data Analysis : Correlate Hammett σ values of substituents with reaction yields to quantify electronic effects.

Q. What mechanistic pathways explain the formation of disulfide or trisulfide byproducts during synthesis?

  • Methodology : Use isotopic labeling (e.g., ³⁴S) and LC-MS/MS to trace sulfur incorporation. Evidence from thiol-disulfide exchange reactions (e.g., mercaptoacetic acid with potassium hydroxide) indicates that pH control (≈7.5) minimizes polysulfide formation . Kinetic studies under varying temperatures can further elucidate competing pathways.

Q. Can this compound serve as a precursor for functionalized materials (e.g., conductive polymers or metal-organic frameworks)?

  • Methodology : Explore coordination chemistry by reacting the compound with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize products via X-ray crystallography and cyclic voltammetry. The ethyl ester groups may act as labile ligands, while the trithiolane core could enable redox-active behavior .

Data Contradictions & Resolution

Q. Discrepancies in reported yields for trithiolane derivatives: How to reconcile conflicting data?

  • Resolution : Compare synthetic protocols across studies. For example, yields for structurally similar compounds (e.g., 68% in vs. 57% in thiouracil-derived analogs) depend on solvent purity and catalyst loading . Reproduce reactions under standardized conditions (e.g., anhydrous acetic acid, strict temperature control).

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Yield/Purity Reference
Reaction Temperature80–110°C (reflux)Higher temps favor cyclization
Solvent SystemAcetic acid/anhydride (1:2)Prevents intermediate hydrolysis
Catalyst (NaOAc)0.5–1.0 g per 0.01 molExcess catalyst reduces byproducts
pH for Thiol Reactions7.5 ± 0.2Minimizes disulfide scrambling

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